molecular formula C25H28F3N5O3 B11179740 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide

2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide

Cat. No.: B11179740
M. Wt: 503.5 g/mol
InChI Key: DNDNVEBKSDJSPY-UHFFFAOYSA-N
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Description

2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring, a trifluoromethyl group, and an acetamide moiety, making it a valuable molecule for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Piperazine Core: The initial step involves the synthesis of the piperazine core. This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethyl halides.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Phenylacetamide: The final step involves coupling the acetylated piperazine with phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it serves as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory, antiviral, and anticancer agent.

Industry

Industrially, it is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective products.

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine ring facilitates its interaction with biological membranes. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-methylacetamide
  • 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide exhibits unique properties due to the presence of the phenylacetamide moiety. This structural feature enhances its pharmacokinetic profile, making it more effective in biological systems.

Properties

Molecular Formula

C25H28F3N5O3

Molecular Weight

503.5 g/mol

IUPAC Name

2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C25H28F3N5O3/c26-25(27,28)18-5-4-8-20(15-18)32-13-11-31(12-14-32)17-23(35)33-10-9-29-24(36)21(33)16-22(34)30-19-6-2-1-3-7-19/h1-8,15,21H,9-14,16-17H2,(H,29,36)(H,30,34)

InChI Key

DNDNVEBKSDJSPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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